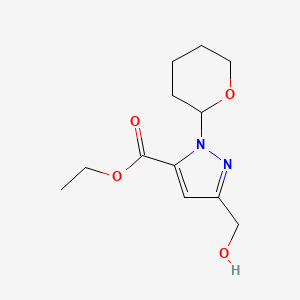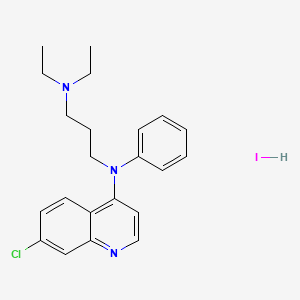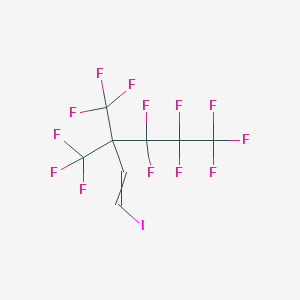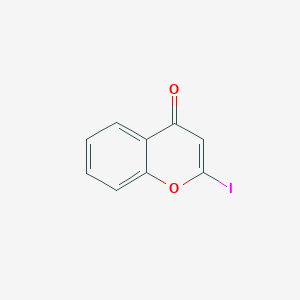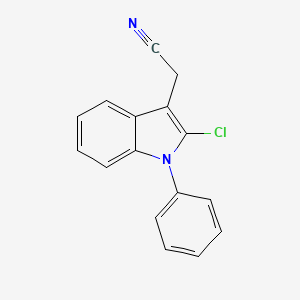
(2-Chloro-1-phenyl-1H-indol-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound is characterized by the presence of a chloro-substituted phenyl group attached to the indole ring, along with an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole ring. The chloro-substituted phenyl group is introduced through the use of 2-chlorobenzaldehyde as a starting material. The reaction is carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of 2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is common. The final product is typically isolated through distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of 2-(2-Chloro-1-phenyl-indol-3-yl)ethylamine.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: Lacks the chloro and nitrile groups, making it less reactive in certain chemical reactions.
2-(2-Bromo-1-phenyl-indol-3-yl)acetonitrile: Similar structure but with a bromo group instead of a chloro group, which may alter its reactivity and biological activity.
2-(1-Phenyl-indol-3-yl)acetonitrile: Lacks the chloro group, affecting its chemical and biological properties.
Uniqueness
2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile is unique due to the presence of both the chloro and nitrile groups, which enhance its reactivity and potential biological activities. The chloro group can participate in various substitution reactions, while the nitrile group can be reduced or transformed into other functional groups, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
63793-65-7 |
|---|---|
Molecular Formula |
C16H11ClN2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
2-(2-chloro-1-phenylindol-3-yl)acetonitrile |
InChI |
InChI=1S/C16H11ClN2/c17-16-14(10-11-18)13-8-4-5-9-15(13)19(16)12-6-2-1-3-7-12/h1-9H,10H2 |
InChI Key |
PSITWMBHJZZBOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2Cl)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


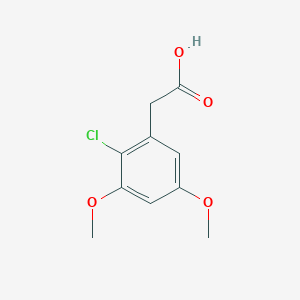
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13989111.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(3,6,7-trimethylquinolin-4-yl)pentane-1,4-diamine](/img/structure/B13989112.png)

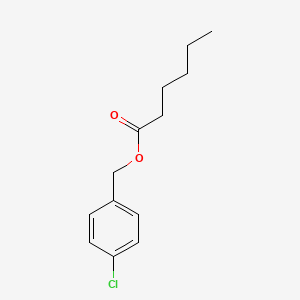
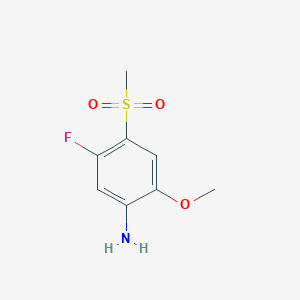
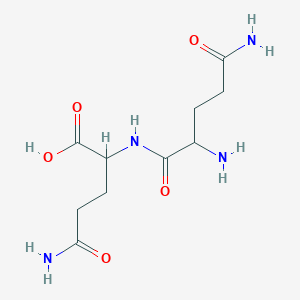
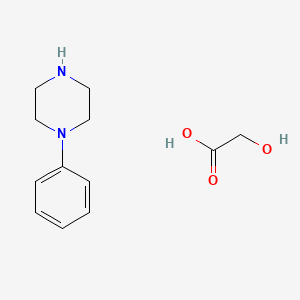
![4-(3-Nitro-phenoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13989131.png)
